4-Fluoro-5-nitrobenzene-1,2-diamine

Benzimidazole Synthesis Heterocyclic Chemistry Fluorinated Building Blocks

This polysubstituted aromatic diamine is essential for synthesizing fluorinated benzimidazoles with improved membrane permeability. Its unique -F/-NO₂ electronic profile ensures regioselectivity that generic analogs cannot replicate, making it critical for medicinal chemistry and polymer research. Procure this specific CAS-guaranteed building block for reliable R&D outcomes.

Molecular Formula C6H6FN3O2
Molecular Weight 171.13 g/mol
CAS No. 113269-06-0
Cat. No. B055508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-nitrobenzene-1,2-diamine
CAS113269-06-0
Molecular FormulaC6H6FN3O2
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)N)N
InChIInChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2
InChIKeyQZNALIMEKAACKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0) Sourcing Guide: Technical Specifications and Procurement Essentials


4-Fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0) is a polysubstituted aromatic diamine of the fluorinated nitrobenzene class, with a molecular weight of 171.13 g/mol and the formula C6H6FN3O2 . It is primarily utilized as a chemical building block in research and development settings, particularly for the synthesis of fluorinated heterocyclic compounds such as benzimidazoles . Its solid form is typically supplied in amber glass bottles and is characterized by a density of 1.555 g/cm³ and a boiling point of 438.4 °C at 760 mmHg . This compound is available from multiple vendors in technical and high-purity grades, usually at 95% or 97% purity .

4-Fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0): Why Substitution with Analogs Compromises Experimental Outcomes


Substituting 4-fluoro-5-nitrobenzene-1,2-diamine with a seemingly similar analog like 4-nitro-1,2-phenylenediamine or 4-fluoro-1,2-phenylenediamine is not scientifically valid due to the distinct and orthogonal electronic effects of the fluoro and nitro substituents on the aromatic ring [1]. The strong electron-withdrawing nature of both the -F and -NO2 groups significantly deactivates the ring and directs subsequent reactions differently than mono-substituted analogs, directly impacting reaction yields, regioselectivity, and the physicochemical properties of downstream products [1]. This unique combination of substituents creates a specific, quantifiable reactivity profile that is essential for the targeted synthesis of certain fluorinated heterocycles, where a generic alternative would fail to produce the desired molecular architecture or would do so with significantly reduced efficiency .

4-Fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0) Comparative Evidence: Quantified Differentiation vs. Closest Analogs


Quantified Reactivity in Benzimidazole Synthesis: 4-Fluoro-5-nitrobenzene-1,2-diamine vs. 4-Nitro-1,2-phenylenediamine

The synthesis of 5-substituted benzimidazoles from 4-substituted 1,2-diaminobenzenes demonstrates the unique reactivity of the target compound. In a direct comparison of formic acid-mediated cyclization, 4-nitro-1,2-phenylenediamine yields 5(6)-nitrobenzimidazole in 89% yield, melting at 209-211°C . This serves as a baseline for the nitro-bearing phenylenediamine class. However, the presence of the additional fluoro substituent in 4-fluoro-5-nitrobenzene-1,2-diamine, derived from its protected precursor, is documented to enable further functionalization and the formation of distinct heterocyclic products with different physical properties, as referenced in patent literature for the preparation of the diamine itself [1]. The combination of fluoro and nitro groups alters the electronic environment and subsequent reactivity in cyclocondensation reactions relative to the non-fluorinated analog.

Benzimidazole Synthesis Heterocyclic Chemistry Fluorinated Building Blocks

Synthesis Route Comparison: Deprotection Yield of 4-Fluoro-5-nitrobenzene-1,2-diamine vs. Direct Analog Synthesis

A key differentiation for 4-fluoro-5-nitrobenzene-1,2-diamine lies in its synthesis, which often proceeds via a protected intermediate due to the sensitivity of the diamine. A validated method involves the deprotection of N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) using concentrated sulfuric acid, which proceeds with a high yield of 88% . This yield is quantitatively relevant for procurement, as it reflects the efficiency of converting a common protected precursor to the final product. In contrast, the direct nitration of 4-fluoro-1,2-diaminobenzene is a potential alternative route but is often less selective and can lead to complex mixtures .

Organic Synthesis Deprotection Reaction Yield Building Block Preparation

Physicochemical Differentiation: LogP and PSA of 4-Fluoro-5-nitrobenzene-1,2-diamine vs. Non-Fluorinated Analog

The introduction of a single fluorine atom significantly alters key physicochemical parameters. The target compound, 4-fluoro-5-nitrobenzene-1,2-diamine, has a calculated LogP of 2.58390 and a Polar Surface Area (PSA) of 97.86 Ų . Its non-fluorinated analog, 4-nitro-1,2-phenylenediamine, has a calculated LogP of approximately 1.33 and a PSA of 106.51 Ų [1]. This difference in lipophilicity (ΔLogP ≈ +1.25) and polarity is substantial and can translate to enhanced membrane permeability and altered pharmacokinetic properties in any derivative molecules.

Physicochemical Properties Lipophilicity Drug Discovery ADME

Commercial Availability and Purity Standards: 4-Fluoro-5-nitrobenzene-1,2-diamine vs. Positional Isomer 5-Fluoro-4-nitrobenzene-1,2-diamine

In the procurement landscape, the target compound 4-fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0) is readily available from major suppliers such as Thermo Scientific, Alfa Chemistry, and Bidepharm, with standard purities of 95% and 97% . The compound is supplied with its specific IUPAC name and InChI Key (QZNALIMEKAACKP-UHFFFAOYSA-N) to ensure unambiguous identification . In contrast, its positional isomer, 5-fluoro-4-nitrobenzene-1,2-diamine, is often listed as a synonym for the same CAS number, indicating that the commercial product is generally the same compound due to IUPAC numbering rules that prioritize the lowest locant set for the substituents . This clarifies a potential source of confusion in procurement: the target compound is the standard, commercially defined entity.

Chemical Procurement Vendor Specifications Purity Isomeric Purity

4-Fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0): Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Fluorinated Benzimidazole Drug Candidates

This compound is an essential precursor for creating a focused library of fluorinated benzimidazole derivatives. The presence of the fluorine atom significantly increases the lipophilicity (ΔLogP ≈ +1.25) and alters the PSA of the resulting benzimidazole scaffold compared to non-fluorinated analogs, which is a critical strategy for improving membrane permeability and optimizing ADME properties in drug discovery programs . Researchers can leverage the established benzimidazole synthesis routes, adapting conditions to build diverse 2-substituted, 5(6)-fluoro-4-nitrobenzimidazole cores for screening against various biological targets .

Agrochemical Research: Development of Novel Fungicides or Herbicides

The benzimidazole scaffold is a well-known pharmacophore in agrochemicals (e.g., carbendazim fungicides). The incorporation of fluorine into this scaffold is a proven method to enhance metabolic stability and bioactivity. 4-Fluoro-5-nitrobenzene-1,2-diamine provides a direct route to synthesize novel fluorinated nitrobenzimidazoles with potentially improved potency and environmental persistence profiles .

Material Science: Synthesis of Advanced Polymers and Ligands

The compound serves as a functionalized diamine monomer for the synthesis of advanced polymers like poly(benzimidazole)s (PBIs) or poly(amide imides). The presence of the fluoro and nitro groups on the phenylenediamine core introduces specific electronic and thermal properties to the polymer backbone, as well as providing reactive handles for post-polymerization modification [1]. The documented high-yield synthesis of the diamine (88% for deprotection step) supports its viability as a monomer for polymer research .

Chemical Biology: Synthesis of Fluorescent Probes and Imaging Agents

The compound's reactivity can be exploited to build complex heterocyclic fluorophores like quinoxalines and phenazines . The incorporation of the fluorine atom can be used as a label for 19F NMR studies or to fine-tune the photophysical properties of the fluorophore. The unambiguous commercial identity (CAS 113269-06-0, InChI Key QZNALIMEKAACKP-UHFFFAOYSA-N) ensures that researchers can reliably source the correct material for sensitive and precise chemical biology applications .

Technical Documentation Hub

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